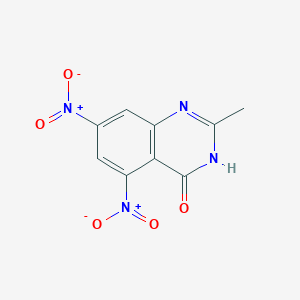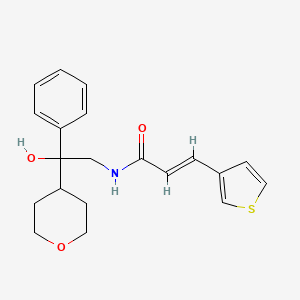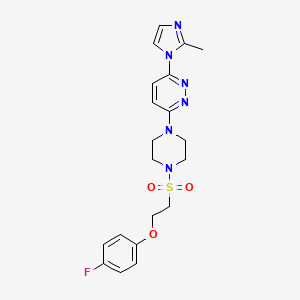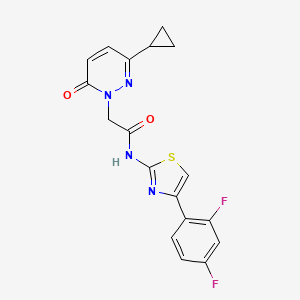![molecular formula C20H24N2O7S2 B2918237 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1421458-62-9](/img/structure/B2918237.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide” is a complex organic compound. It contains a benzo[d][1,3]dioxole moiety, which is a common structure in many bioactive molecules .
Synthesis Analysis
The synthesis of compounds with a benzo[d][1,3]dioxole structure has been reported in the literature. For example, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids was established based on Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
Research has highlighted the synthesis and biochemical evaluation of related benzenesulfonamide compounds for their high-affinity inhibition of specific enzymes. For instance, studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides have identified them as potent inhibitors of kynurenine 3-hydroxylase, which plays a crucial role in the kynurenine pathway, important for neuroprotection and neurotoxicity mechanisms. This pathway's modulation could be significant for treating neurological disorders, highlighting the compound's potential for detailed pathophysiological investigations (Röver et al., 1997).
Photodynamic Therapy Applications
New derivatives incorporating benzenesulfonamide groups have been synthesized and characterized, demonstrating high singlet oxygen quantum yield. Such properties make these compounds excellent candidates for Type II photosensitizers in photodynamic therapy, especially for cancer treatment. Their utility in photodynamic therapy underscores the compound's potential in developing treatments that rely on the generation of singlet oxygen to kill cancer cells (Pişkin et al., 2020).
Tautomerism and Structural Studies
Investigations into the tautomerism of related 2,4-dichlorobenzenesulfonamide derivatives have provided insights into their structural behavior and intermolecular interactions. Such studies are crucial for understanding the molecular configurations that contribute to the biological activity of sulfonamide compounds. These insights are foundational for designing more effective drugs by manipulating molecular structures for optimal interaction with biological targets (Beuchet et al., 1999).
Antitumor and Anticancer Potential
Synthetic efforts have also led to the creation of benzenesulfonamide derivatives with significant cytotoxic activities against tumor cells. For example, some sulfonamides have shown strong inhibition of human cytosolic isoforms, suggesting their potential as antitumor agents. Such studies underscore the importance of these compounds in developing new therapeutic agents for cancer treatment (Gul et al., 2016).
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S2/c23-18(15-3-8-19-20(13-15)29-14-28-19)9-10-21-31(26,27)17-6-4-16(5-7-17)22-11-1-2-12-30(22,24)25/h3-8,13,18,21,23H,1-2,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXJLZLWXBDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2918154.png)
![2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2918155.png)

![5-((2,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2918157.png)


![(3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride](/img/structure/B2918167.png)
![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)

![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)

